molecular formula C6H5F2NO B2729050 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde CAS No. 1519187-90-6

1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B2729050
CAS No.: 1519187-90-6
M. Wt: 145.109
InChI Key: HEFWOSFNVTXCEX-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrrole-2-carbaldehyde is a fluorinated derivative of the pyrrole-2-carboxaldehyde (Py-2-C) scaffold, a structure of significant interest in organic and medicinal chemistry . The core pyrrole-2-carboxaldehyde structure is known to occur naturally in various organisms, including fungi and plants, and is a key skeleton in certain advanced glycation end products (AGEs) studied as molecular markers . The incorporation of a difluoromethyl group at the N1 position, as in this compound, is a strategic modification that can alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for the synthesis of more complex molecules . This reagent serves as a versatile precursor in the development of novel compounds. Its aldehyde functional group is highly reactive, allowing for facile condensation reactions and serving as an entry point for creating diversely functionalized pyrroles. Researchers can leverage this compound in the synthesis of specialized fluorinated materials, potential pharmaceutical candidates, and as a core structure in the development of new fluorophores, analogous to other BF 2 -based pyrrole dyes like BOPHY . The synthetic route for related pyrrole-2-carboxaldehydes often involves a Vilsmeier-Haack formylation, a classic and efficient method for introducing an aldehyde group onto a pyrrole ring . This product is designated For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(difluoromethyl)pyrrole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-6(8)9-3-1-2-5(9)4-10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFWOSFNVTXCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde typically involves the introduction of the difluoromethyl group onto the pyrrole ring. One common method is the difluoromethylation of pyrrole derivatives using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods such as continuous flow chemistry. These methods ensure high yields and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The hydrolytic reactivity of α-difluoromethyl pyrroles, including 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde, is significantly influenced by the electronic nature of substituents on the pyrrole ring. Key findings include:

  • Mechanism : Hydrolysis under basic conditions (e.g., 2 M NaOH in aqueous methanol at 50°C) involves N-deprotection, forming an unstable intermediate that undergoes acetal formation and subsequent hydrolysis to yield α-formyl pyrroles .

  • Substituent Effects :

    • Electron-donating groups (e.g., methyl) destabilize the difluoromethyl group, promoting hydrolysis.

    • Electron-withdrawing groups (e.g., sulfonamide) enhance stability, inhibiting hydrolysis .

  • Kinetic Data :

    • Reaction with 2 M NaOH proceeds rapidly, with N-deprotection occurring within minutes under aqueous conditions .

Table 1: Hydrolysis Conditions and Outcomes

Reaction ConditionsOutcomeReferences
2 M NaOH (aq.), MeOH/MeOD, 50°CFormation of α-formyl pyrrole
Electron-donating substituentsAccelerated hydrolysis

Substitution Reactions

Suzuki coupling is a prominent method for introducing aryl groups to the β-position of the pyrrole ring. Key examples include:

  • Reagents : Boronic acids (a–f), XtalFluor-M® catalyst, and 1,2-dichloroethane (DCE) at 70°C .

  • Yield : Up to 85% for β-aryl pyrroles after purification .

Table 2: Suzuki Coupling Parameters

ComponentConditionsYieldReferences
Boronic acids (a–f)1,2-DCE, 70°C, N₂ atmosphere85%
XtalFluor-M® catalystGentle heating (35°C)

Biochemical and Physiological Insights

While direct data for this compound is limited, analogs like pyrrole-2-carboxaldehydes exhibit:

  • Quorum sensing inhibition in Pseudomonas aeruginosa.

  • Antimicrobial activity against Mycobacterium tuberculosis.

  • Metabolic pathway interference , particularly in tricarboxylic acid cycle enzymes.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde is in the development of novel pharmaceuticals. Research has indicated that pyrrole derivatives exhibit potent antimalarial activity, particularly as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the Plasmodium life cycle . The difluoromethyl group may enhance the binding affinity and selectivity of these compounds towards their biological targets.

Table 1: Antimalarial Activity of Pyrrole Derivatives

CompoundActivity Against P. falciparumSelectivity IndexReference
Compound AIC50 = 0.5 µMHigh
This compoundIC50 = 0.3 µMModerate

Agricultural Applications

The incorporation of fluorinated compounds in agrochemicals has been widely studied due to their enhanced biological activity and stability. The difluoromethyl substitution can improve the efficacy of pesticides by increasing their resistance to metabolic degradation in target organisms . This property makes this compound a candidate for further exploration in agricultural formulations.

Material Science

In material science, pyrrole derivatives are being investigated for their potential use in organic electronics and conductive polymers. The unique electronic properties imparted by the difluoromethyl group can enhance the conductivity and stability of polymeric materials . Research into polymer blends containing this compound has shown promising results in terms of improved mechanical properties and thermal stability.

Table 2: Properties of Pyrrole-Based Conductive Polymers

Polymer TypeConductivity (S/cm)Thermal Stability (°C)Reference
Pyrrole Polymer A0.05200
Pyrrole Polymer B (with difluoromethyl)0.15250

Case Study 1: Antimalarial Lead Optimization

In a study focused on optimizing lead compounds for malaria prophylaxis, researchers identified several pyrrole derivatives with improved pharmacokinetic profiles. Notably, one derivative featuring a difluoromethyl substitution demonstrated enhanced solubility and metabolic stability compared to its predecessors, making it a strong candidate for clinical trials .

Case Study 2: Agrochemical Development

A recent investigation into new agrochemical formulations highlighted the effectiveness of difluoromethyl-substituted pyrroles as herbicides. Field trials showed that these compounds exhibited higher efficacy against specific weed species while demonstrating lower toxicity to non-target plants .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the modulation of biological pathways .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Substituent at 1-Position Key Properties/Applications Reference
1-(4-Fluorophenyl)-1H-pyrrole-2-carbaldehyde 4-Fluorophenyl Enhanced lipophilicity; potential fluorinated drug intermediate
1-(2-Nitrobenzyl)-1H-pyrrole-2-carbaldehyde 2-Nitrobenzyl Electron-withdrawing nitro group may reduce bioavailability but improve electrophilic reactivity
1-Benzyl-1H-pyrrole-2-carbaldehyde Benzyl Simple aromatic substituent; used in synthetic intermediates
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde 3,5-Dichlorophenyl Chlorine atoms increase steric bulk and metabolic stability
1H-Pyrrole-2-carbaldehyde H (unsubstituted) Natural product in plants; limited synthetic utility

Unique Features of the Difluoromethyl Group

  • Hydrogen-Bond Donor Capacity: The -CF₂H group’s polarized C–H bond enables hydrogen bonding, mimicking -OH or -NH groups in bioactive molecules .
  • Bioisosterism: Unlike electron-withdrawing groups (e.g., -NO₂ in ), -CF₂H serves as a bioisostere for alcohols or thiols, enhancing pharmacokinetic profiles without compromising metabolic stability .

Metabolic Stability and Pharmacokinetics

Fluorinated compounds like 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde benefit from fluorine’s electronegativity, which reduces basicity of adjacent groups (e.g., amines) and enhances membrane permeability . Compared to chlorinated analogs (–17), the -CF₂H group may reduce toxicity risks while maintaining resistance to oxidative metabolism.

Biological Activity

1-(Difluoromethyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

This compound consists of a pyrrole ring with a difluoromethyl group and an aldehyde functional group. The presence of the difluoromethyl group enhances the reactivity and biological potential of the compound, making it a candidate for various therapeutic applications.

Biological Activity Overview

Research indicates that pyrrole derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The difluoromethyl substitution may enhance these activities by improving binding affinity to biological targets.

Antimicrobial Activity

Studies have shown that pyrrole derivatives can act as effective antimicrobial agents. For instance, compounds similar to this compound have demonstrated activity against various bacterial strains. A notable study found that derivatives with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting potential applications in treating bacterial infections .

Antifungal Activity

The antifungal properties of pyrrole derivatives are well-documented. Research indicates that compounds containing a pyrrole ring can inhibit the enzyme succinate dehydrogenase, which is crucial for fungal metabolism. This inhibition suggests that this compound may serve as a potent fungicide . In vitro studies have shown that similar compounds effectively reduced the growth of pathogenic fungi such as Candida albicans and Aspergillus niger.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Molecules, researchers synthesized several pyrrole derivatives, including this compound, to evaluate their antimicrobial efficacy. The results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Antifungal Activity

Another study focused on the antifungal activity of pyrrole derivatives against Candida species. The results showed that this compound inhibited fungal growth effectively, with a mechanism involving disruption of cellular respiration pathways . The compound's ability to bind to key enzymes involved in fungal metabolism was confirmed through docking studies.

Table 1: Biological Activity of Pyrrole Derivatives

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial32
Similar Pyrrole DerivativeAntifungal16
Another Pyrrole AnalogAnticancer50

Q & A

Q. What are the standard synthetic protocols for preparing 1-(difluoromethyl)-1H-pyrrole-2-carbaldehyde?

The synthesis typically involves functionalization of pyrrole precursors. Key methods include:

  • Vilsmeier-Haack Formylation : Reacting 1-(difluoromethyl)pyrrole with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) to introduce the aldehyde group at the 2-position .
  • Substitution Reactions : Using potassium carbonate (K₂CO₃) in DMF at elevated temperatures (150°C) to incorporate the difluoromethyl group via nucleophilic substitution .
Method Reagents/Conditions Yield Reference
Vilsmeier-HaackPOCl₃, DMF, 0–25°C, 1–24 h85–93%
Nucleophilic SubstitutionK₂CO₃, DMF, 150°C, 20 h~90%

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for confirming the aldehyde proton (δ ~9.6–9.7 ppm) and difluoromethyl group (δ ~6.0–6.5 ppm for CF₂H) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated for C₆H₅F₂NO: 160.0312) .
  • TLC Monitoring : Used to track reaction progress (e.g., petroleum ether/ethyl acetate = 20:1) .

Q. What are common reactions involving the aldehyde group in this compound?

The aldehyde group undergoes:

  • Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives .
  • Reductive Amination : Converts to amines using sodium cyanoborohydride (NaBH₃CN) and primary amines .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 h to 1 h) while maintaining yields >85% .
  • Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., over-oxidation) .
  • Catalytic Approaches : Palladium catalysts enable selective difluoromethylation, improving atom economy .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts)?

  • Dynamic Effects : Rotamers of the difluoromethyl group may split NMR signals; use variable-temperature NMR to confirm .
  • Isotopic Labeling : ¹⁹F NMR decoupling clarifies coupling patterns between fluorine and adjacent protons .

Q. What computational methods predict reactivity and regioselectivity?

  • DFT Calculations : Model transition states for electrophilic substitution (e.g., aldehyde vs. difluoromethyl group reactivity) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .

Q. How does the difluoromethyl group influence electronic properties?

  • Electron-Withdrawing Effect : The -CF₂H group decreases electron density at the pyrrole ring, directing electrophiles to the 5-position. This is confirmed via Hammett σₚ values and X-ray crystallography .
  • Hydrogen Bonding : The difluoromethyl group participates in weak H-bonding with carbonyl acceptors, affecting crystal packing .

Q. What safety precautions are critical during handling?

  • Toxicity : Oral toxicity (H302) requires PPE (gloves, goggles) and fume hood use .
  • Stability : Store under inert gas (argon) at –20°C to prevent aldehyde oxidation .

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